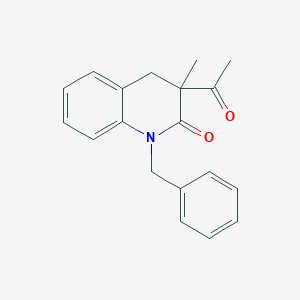![molecular formula C14H16O2 B14621750 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one CAS No. 57786-72-8](/img/structure/B14621750.png)
5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one: is an organic compound with the molecular formula C12H14O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one typically involves the condensation of 2-methylbenzaldehyde with 5,5-dimethyl-2,4-dioxohexanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxolanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolanone ring is opened and substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted oxolanones
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving lactones. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lactone ring can undergo hydrolysis, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 5,5-Dimethyl-3-methylidenepyrrolidin-2-one
- 5,5-Dimethyl-4-phenyl-oxolan-2-one
- 5-Methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one
Comparison: Compared to these similar compounds, 5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
57786-72-8 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C14H16O2/c1-10-6-4-5-7-11(10)8-12-9-14(2,3)16-13(12)15/h4-8H,9H2,1-3H3 |
Clave InChI |
OLLZVEPWAPFQHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C=C2CC(OC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


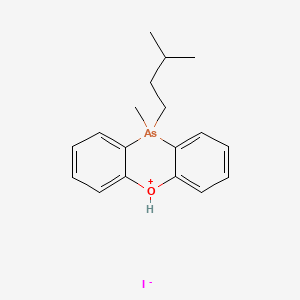

![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)

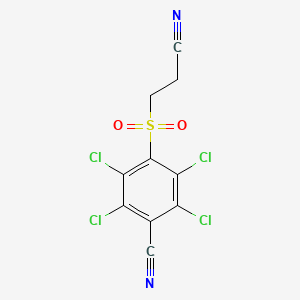
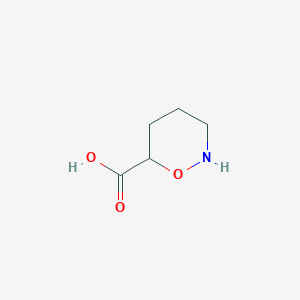
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
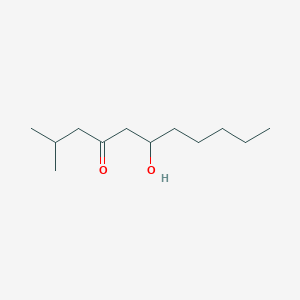
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
